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Compound of Interest

Compound Name: Boc-o-Methyl-D-serine

CAS No.: 86123-95-7

Cat. No.: B1370965

Get Quote

Introduction
N-(tert-Butoxycarbonyl)-O-methyl-D-serine (Boc-o-Methyl-D-serine) is a crucial chiral building

block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug

development. As a protected amino acid derivative, its structural integrity, purity, and

stereochemical configuration are paramount to the success of subsequent synthetic steps and

the biological activity of the final product. The "Boc" (tert-Butoxycarbonyl) group provides a

stable, yet readily cleavable, protection for the amine terminus, while the O-methylation of the

side-chain hydroxyl group prevents unwanted side reactions, enhancing its utility as a synthetic

intermediate.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug

development professionals on the essential analytical methods required to fully characterize

Boc-o-Methyl-D-serine. We will delve into the causality behind experimental choices for

techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid

Chromatography (HPLC), offering both theoretical insights and practical, step-by-step

protocols.
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Physicochemical Properties
A precise understanding of the fundamental physicochemical properties is the first step in

characterization.

Property Value Source

CAS Number 86123-95-7 [2][3]

Molecular Formula C₉H₁₇NO₅ [2]

Molecular Weight 219.23 g/mol [1][4]

Physical Form Solid / Powder [2][4]

Purity (Typical) ≥95% [2][4]

Boiling Point 355.8 ± 37.0 °C (Predicted) [5]

Logical Workflow for Characterization
A systematic approach ensures all critical quality attributes of the compound are verified. The

workflow begins with confirming the chemical structure and molecular weight, followed by

assessing functional group identity, and concluding with rigorous purity and enantiomeric

integrity analysis.
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Caption: Overall analytical workflow for Boc-o-Methyl-D-serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structural Verification
Expertise & Experience: NMR is the most powerful technique for unambiguous structure

determination. For Boc-o-Methyl-D-serine, ¹H NMR confirms the presence and connectivity of

all protons, while ¹³C NMR verifies the carbon backbone. The key is to distinguish this molecule

from its common isomer, N-Boc-D-serine methyl ester, where the methyl group is on the

carboxylate instead of the side-chain ether. The chemical shifts of the protons on the β-carbon

(C3) and the methoxy group are diagnostic.

Predicted NMR Data
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Note: Experimental spectra for this specific compound are not widely published. The following

are expected chemical shifts based on fundamental principles and data from analogous

structures.

Table 1: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~5.30 d 1H NH

Carbamate
proton,
typically
broad,
coupling to α-
H.

~4.40 m 1H α-CH

Alpha-proton,

coupled to NH

and β-protons.

~3.70 dd 1H β-CHa

Diastereotopic

proton on the β-

carbon.

~3.55 dd 1H β-CHb

Diastereotopic

proton on the β-

carbon.

~3.35 s 3H -O-CH₃

Diagnostic peak:

Methoxy protons

of the ether.

~1.45 s 9H -C(CH₃)₃

Protons of the

tert-butyl group

(Boc).

| >9.0 | br s | 1H | -COOH | Carboxylic acid proton, often very broad or exchanges. |

Table 2: Expected ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~174.0 C=O (acid) Carboxylic acid carbon.

~155.5 C=O (Boc)
Carbamate carbonyl of the Boc

group.

~80.0 -C(CH₃)₃
Quaternary carbon of the Boc

group.

~72.0 β-CH₂
β-carbon, shifted downfield by

the ether oxygen.

~59.0 -O-CH₃
Diagnostic peak: Methoxy

carbon of the ether.

~55.0 α-CH
α-carbon, attached to the

nitrogen.

| ~28.3 | -C(CH₃)₃ | Methyl carbons of the Boc group. |

Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of Boc-o-Methyl-D-serine in ~0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard proton spectrum with 16-32 scans.

Set the spectral width to cover a range of -1 to 12 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary

carbons, ensure a sufficient relaxation delay (e.g., 2-5 seconds) and a larger number of

scans (e.g., 1024 or more) for good signal-to-noise.
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Set the spectral width to cover a range of 0 to 200 ppm.

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,

and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Mass Spectrometry (MS): Molecular Weight
Confirmation
Expertise & Experience: MS is essential for confirming the molecular weight, which provides

direct validation of the elemental composition. For Boc-protected compounds, the choice of

ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for

preventing premature fragmentation of the thermally labile Boc group, ensuring the observation

of the molecular ion.

Expected Mass Spectrum Data (ESI)
Molecular Formula: C₉H₁₇NO₅

Exact Mass: 219.1107 Da

Mode: Positive or Negative Ion Mode

Table 3: Expected Ions and Fragments in ESI-MS

m/z Ion Species Rationale

220.1180 [M+H]⁺
Protonated molecular ion
(Positive Mode).

242.0999 [M+Na]⁺
Sodiated adduct, very common

in ESI (Positive Mode).

218.1034 [M-H]⁻
Deprotonated molecular ion

(Negative Mode).

164.0917 [M+H-C₄H₈]⁺

Loss of isobutylene (56 Da)

from the Boc group. A

characteristic fragmentation.
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| 120.0655 | [M+H-Boc]⁺ | Loss of the entire Boc group (100 Da). |

Protocol: Liquid Chromatography-Mass Spectrometry
(LC-MS)

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable

solvent mixture, such as 50:50 Acetonitrile:Water with 0.1% formic acid. The acid aids in

protonation for positive ion mode.

Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an

ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass accuracy).

LC Method (for infusion):

Column: A short C18 column can be used for sample introduction.

Mobile Phase: Isocratic flow of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Flow Rate: 0.2-0.4 mL/min.

MS Acquisition:

Ionization Mode: ESI, Positive and Negative.

Mass Range: Scan from m/z 50 to 500.

Source Parameters: Optimize capillary voltage, gas flow, and source temperature to

maximize the signal of the molecular ion and minimize in-source fragmentation.

Data Analysis: Identify the m/z of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm

that the measured mass is within 5 ppm of the theoretical exact mass. Look for characteristic

neutral losses.

FT-IR Spectroscopy: Functional Group Identification
Expertise & Experience: FT-IR provides a rapid confirmation of the key functional groups

present in the molecule. For Boc-o-Methyl-D-serine, the IR spectrum is diagnostic due to the

simultaneous presence of a carbamate, a carboxylic acid, and an ether, and the notable
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absence of a hydroxyl group. This allows for quick differentiation from its precursor, N-Boc-D-

serine.[6]

Table 4: Expected Characteristic FT-IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

2500-3300 (broad) O-H stretch Carboxylic Acid

Broad absorption
characteristic of
the hydrogen-
bonded -COOH.

~3350 N-H stretch Carbamate
N-H bond of the Boc

protecting group.

2850-2980 C-H stretch Alkanes

C-H bonds of the Boc,

methoxy, and

backbone.

~1740 C=O stretch Carboxylic Acid
Carbonyl of the -

COOH group.

~1700 C=O stretch Carbamate (Boc)
Carbonyl of the Boc

protecting group.

~1160 C-O stretch Ester-like (Boc)
C-O bonds within the

Boc group.

~1100 C-O-C stretch Ether

Diagnostic peak:

Asymmetric stretch of

the side-chain ether.

| N/A | O-H stretch | Alcohol | Key Differentiator: The absence of a sharp/broad alcohol O-H

band (~3200-3500 cm⁻¹) confirms O-methylation. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation: Place a small amount of the solid Boc-o-Methyl-D-serine powder

directly onto the ATR crystal.
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Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR anvil to ensure good contact.

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Analysis: The resulting spectrum should be automatically ratioed against the

background. Identify the characteristic peaks and compare them to the expected values in

Table 4.

Chiral HPLC: Enantiomeric Purity Assessment
Expertise & Experience: The biological function of chiral molecules is critically dependent on

their stereochemistry. Therefore, confirming the enantiomeric purity of Boc-o-Methyl-D-serine
is a non-negotiable step. Chiral HPLC is the gold standard for this analysis. The most direct

and robust method involves the use of a Chiral Stationary Phase (CSP) that can differentiate

between the D- and L-enantiomers. Polysaccharide-based CSPs are exceptionally versatile for

this purpose.[7]

Protocol: Chiral Stationary Phase HPLC
Sample Preparation: Prepare a stock solution of Boc-o-Methyl-D-serine at 1 mg/mL in the

mobile phase or a compatible solvent (e.g., ethanol or isopropanol). Prepare a racemic (D/L)

standard if available to confirm peak identity and resolution.

Instrumentation: A standard HPLC system with a UV detector.

HPLC Method:

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series). The selection

of the specific column may require screening.[8]

Mobile Phase: A mixture of a non-polar solvent (like n-Hexane or Heptane) and an alcohol

modifier (like Isopropanol or Ethanol). A typical starting point is 90:10 Hexane:Isopropanol.
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An acidic modifier (0.1% Trifluoroacetic Acid - TFA) is often added to suppress ionization

of the carboxylic acid and improve peak shape.

Flow Rate: 0.5 - 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV at 210-220 nm (where the carbamate and carboxyl groups absorb).

Injection Volume: 5-10 µL.

Data Analysis:

Run the racemic standard to determine the retention times of both the D- and L-

enantiomers and to calculate the resolution factor (Rs > 1.5 is ideal).

Run the Boc-o-Methyl-D-serine sample.

Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_D -

Area_L) / (Area_D + Area_L)] x 100

The sample should show a single major peak corresponding to the D-enantiomer, with the

area of the L-enantiomer peak being at or below the specified impurity threshold.

Conclusion
The rigorous characterization of Boc-o-Methyl-D-serine is achieved through the orthogonal

application of NMR, MS, FT-IR, and chiral HPLC. This suite of techniques provides a self-

validating system: NMR confirms the detailed chemical structure, MS verifies the molecular

weight, FT-IR identifies the requisite functional groups, and chiral HPLC guarantees the

enantiomeric integrity. Following these detailed protocols will ensure the quality and reliability of

this important synthetic building block, enabling confidence in subsequent research and

development activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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